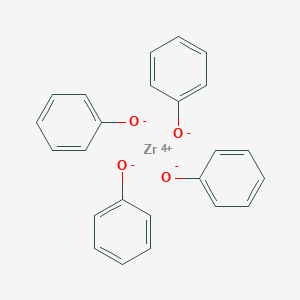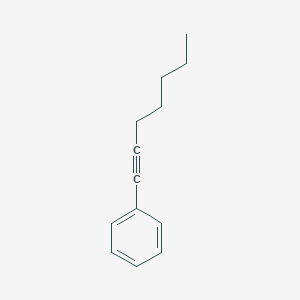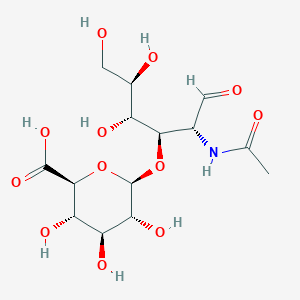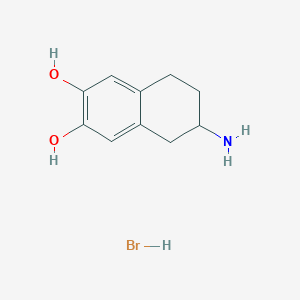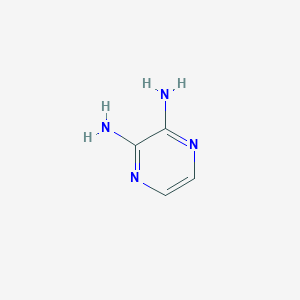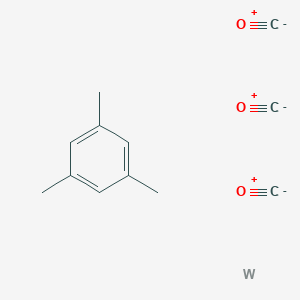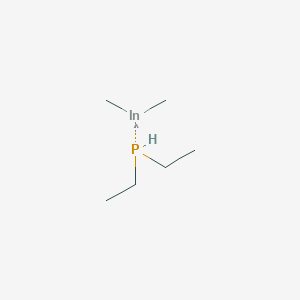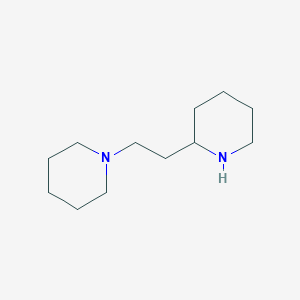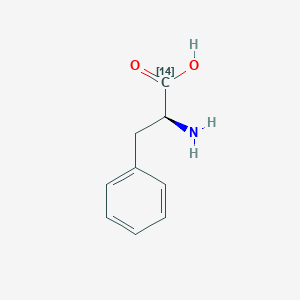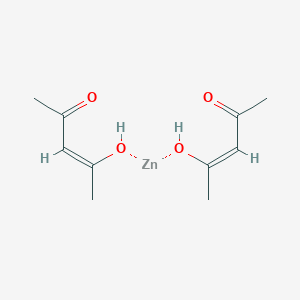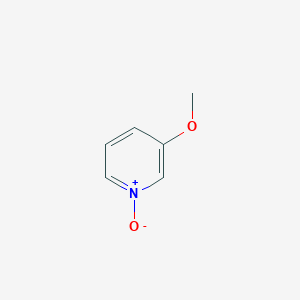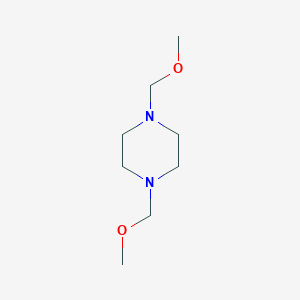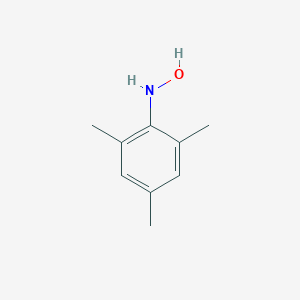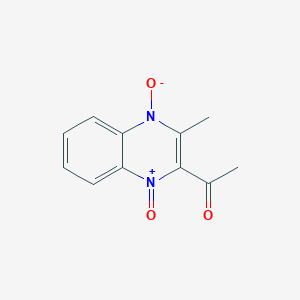![molecular formula C5H7ClO2 B078641 [(Z)-3-chloroprop-2-enyl] acetate CAS No. 13042-00-7](/img/structure/B78641.png)
[(Z)-3-chloroprop-2-enyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-3-chloroprop-2-enyl] acetate is a chemical compound that belongs to the family of chloroacrylates. It is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
[(Z)-3-chloroprop-2-enyl] acetate is an electrophilic compound that reacts with nucleophiles, such as thiols and amines. It can undergo Michael addition reactions with nucleophiles to form adducts. In the presence of enzymes, such as glutathione-S-transferase, [(Z)-3-chloroprop-2-enyl] acetate can form conjugates with glutathione.
Efectos Bioquímicos Y Fisiológicos
[(Z)-3-chloroprop-2-enyl] acetate has been shown to have cytotoxic effects on various cancer cell lines. It can induce apoptosis, or programmed cell death, in cancer cells. Additionally, [(Z)-3-chloroprop-2-enyl] acetate has been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Z)-3-chloroprop-2-enyl] acetate is a versatile reagent that can be used in various types of organic synthesis. It is also relatively easy to synthesize and purify. However, it is important to handle [(Z)-3-chloroprop-2-enyl] acetate with care, as it is a toxic and irritant compound.
Direcciones Futuras
There are several future directions for the study of [(Z)-3-chloroprop-2-enyl] acetate. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the mechanism of action of [(Z)-3-chloroprop-2-enyl] acetate in cancer cells and other biological systems. Additionally, [(Z)-3-chloroprop-2-enyl] acetate could be used as a starting material for the synthesis of new pharmaceuticals and other bioactive compounds.
Métodos De Síntesis
[(Z)-3-chloroprop-2-enyl] acetate can be synthesized by the reaction of acetic acid with 3-chloroprop-2-en-1-ol. The reaction is catalyzed by sulfuric acid and heated to 80°C for several hours. The resulting product is [(Z)-3-chloroprop-2-enyl] acetate, which can be purified by distillation.
Aplicaciones Científicas De Investigación
[(Z)-3-chloroprop-2-enyl] acetate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals. It is also used as a starting material for the synthesis of other compounds, such as [(Z)-3-chloroprop-2-enyl] methacrylate and [(Z)-3-chloroprop-2-enyl] benzoate. Additionally, [(Z)-3-chloroprop-2-enyl] acetate is used in the study of enzyme-catalyzed reactions.
Propiedades
Número CAS |
13042-00-7 |
|---|---|
Nombre del producto |
[(Z)-3-chloroprop-2-enyl] acetate |
Fórmula molecular |
C5H7ClO2 |
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
[(Z)-3-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C5H7ClO2/c1-5(7)8-4-2-3-6/h2-3H,4H2,1H3/b3-2- |
Clave InChI |
MRDPKFXEUMUFQJ-IHWYPQMZSA-N |
SMILES isomérico |
CC(=O)OC/C=C\Cl |
SMILES |
CC(=O)OCC=CCl |
SMILES canónico |
CC(=O)OCC=CCl |
Otros números CAS |
13042-00-7 |
Sinónimos |
[(Z)-3-chloroprop-2-enyl] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



